Synthetic Yield Comparison: 3-(4-Chlorophenyl)cyclohex-2-en-1-one vs. 3-Phenylcyclohex-2-en-1-one in Pd-Mediated One-Pot Robinson Annulation
In a palladium-mediated one-pot Robinson annulation protocol using allyl alcohols and aryl ketones, 3-(4-chlorophenyl)cyclohex-2-en-1-one was obtained in 75% isolated yield . This yield is quantitatively comparable to the unsubstituted 3-phenylcyclohex-2-en-1-one (obtained in 78% yield under identical conditions), demonstrating that the 4-chloro substituent does not impair synthetic accessibility relative to the parent phenyl analog. The comparable yield profile indicates that procurement of the chlorinated analog does not carry an efficiency penalty in downstream synthetic applications.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 3-Phenylcyclohex-2-en-1-one: 78% |
| Quantified Difference | 3 percentage points (non-significant difference) |
| Conditions | One-pot Robinson annulation, Pd catalysis, allyl alcohol and aryl ketone substrates, 0.1-0.2 mmol scale |
Why This Matters
Confirms that the chlorinated analog is synthetically accessible with comparable efficiency to the unsubstituted parent compound, eliminating yield-based procurement concerns.
